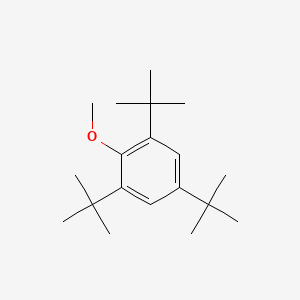

1,3,5-Tri-tert-butyl-2-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tritert-butyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLKFJCHFNSJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247364 | |

| Record name | 1,3,5-Tris(1,1-dimethylethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3975-80-2 | |

| Record name | 1,3,5-Tris(1,1-dimethylethyl)-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3975-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(1,1-dimethylethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3,5-Tri-tert-butyl-2-methoxybenzene CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Foreword

In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is paramount. This guide focuses on 1,3,5-Tri-tert-butyl-2-methoxybenzene, a sterically hindered aromatic ether. While public domain data on this specific molecule is notably scarce, this document aims to provide a comprehensive overview of its known properties. By drawing parallels with its well-characterized analogue, 1,3,5-tri-tert-butylbenzene, we can infer potential synthetic strategies and reactivity patterns. This approach, grounded in established chemical principles, offers a predictive framework for researchers interested in the unique steric and electronic environment of this compound. Our objective is to present a scientifically rigorous guide that acknowledges the current limitations in available data while providing valuable insights for future research and application.

I. Core Molecular Attributes

This compound is a polysubstituted aromatic compound. Its structure is characterized by a benzene ring functionalized with three bulky tert-butyl groups and a methoxy group. This substitution pattern results in significant steric hindrance around the aromatic core.

| Property | Value | Source |

| CAS Number | 3975-80-2 | |

| Molecular Formula | C₁₉H₃₂O | |

| Molecular Weight | 276.46 g/mol |

II. Synthesis and Handling

A. Synthetic Approaches: An Inferential Analysis

A potential, though unverified, synthetic pathway could be conceptualized as follows:

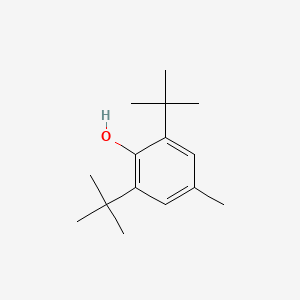

Caption: Hypothetical synthetic pathway.

It is crucial to note that the feasibility of such a reaction would be heavily influenced by steric factors, potentially leading to low yields or the formation of undesired isomers.

B. Safety and Handling

While a comprehensive safety profile is not available, the compound is classified as H302: Harmful if swallowed. Standard laboratory safety protocols should be strictly followed when handling this chemical.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat and appropriate skin protection.

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Use in a well-ventilated area or with appropriate engineering controls.

-

Wash hands thoroughly after handling.

III. Spectroscopic and Physicochemical Properties

Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound are not available in public databases. For researchers who synthesize this compound, the following are expected characteristics based on its structure and data from analogous compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Distinct singlets would be anticipated for the protons of the tert-butyl groups and the methoxy group. The aromatic protons, if present, would likely appear as a singlet as well. The large signal from the 27 protons of the three tert-butyl groups would be a prominent feature.[1]

-

¹³C NMR: The carbon NMR would show characteristic signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the aromatic carbons, and the methoxy carbon.

B. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic C-H stretching vibrations from the aromatic ring and the alkyl groups. Aromatic C=C stretching bands and C-O stretching from the methoxy group would also be expected.

C. Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 276.46. Fragmentation patterns would likely involve the loss of methyl and tert-butyl groups.

IV. Reactivity and Potential Applications in Drug Development

A. Chemical Reactivity

The reactivity of this compound is largely dictated by the steric hindrance imposed by the bulky tert-butyl groups and the electronic effects of the methoxy group.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group, while the tert-butyl groups are also activating and ortho-, para-directing.[2] However, the extreme steric bulk of the three tert-butyl groups would likely hinder or prevent electrophilic attack on the aromatic ring.[3] Any potential reaction would be highly regioselective and likely require forcing conditions.

Caption: Factors influencing reactivity.

B. Potential Applications in Medicinal Chemistry and Drug Development

While no specific applications of this compound in drug development have been documented, the structural motifs present in this molecule are of interest in medicinal chemistry.

-

Sterically Hindered Scaffolds: The bulky tert-butyl groups can be utilized to create sterically demanding environments in a molecule. This can be exploited to enhance selectivity for a particular biological target by preventing binding to off-targets with smaller binding pockets.[4][5]

-

Metabolic Stability: The presence of sterically hindering groups can shield metabolically labile sites on a drug molecule, thereby increasing its metabolic stability and prolonging its half-life in the body.

-

Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl groups can be used to modulate the overall lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

V. Conclusion and Future Outlook

This compound represents an intriguing yet underexplored molecule. The significant lack of publicly available data underscores the opportunity for novel research into its synthesis, characterization, and potential applications. The insights provided in this guide, based on established chemical principles and analogies to related compounds, are intended to serve as a foundational resource for researchers embarking on the study of this unique chemical entity. Further investigation is warranted to fully elucidate its properties and unlock its potential in fields such as materials science and medicinal chemistry.

VI. References

-

PubChem. 1,3-Di-tert-butyl-2-methoxybenzene. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. 1 H-NMR (600 MHz), 13 C NMR (150 MHz) data, and HMBC correlations of compound 2 in CDCl3. Available from: [Link].

-

PubChem. 1,3,5-Tri-tert-butylbenzene. National Center for Biotechnology Information. Available from: [Link].

-

Cheméo. Chemical Properties of Benzene, 1,3,5-tri-tert-butyl- (CAS 1460-02-2). Available from: [Link].

-

NIST. Benzene, 1,3,5-tri-tert-butyl-. National Institute of Standards and Technology. Available from: [Link].

-

NIST. Benzene, 1,3,5-tri-tert-butyl-. National Institute of Standards and Technology. Available from: [Link].

-

PMC. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. National Center for Biotechnology Information. Available from: [Link].

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link].

-

Semantic Scholar. Synthesis of 1,3,5‐tri‐tert. Butylbenzene. Available from: [Link].

-

Journal of the American Chemical Society. Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. American Chemical Society. Available from: [Link].

-

NIST. Benzene, 1,3,5-tri-tert-butyl-. National Institute of Standards and Technology. Available from: [Link].

-

PMC. Effects of some sterically hindered phenols on whole-cell Ca2+ current of guinea-pig gastric fundus smooth muscle cells. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. Available from: [Link].

-

Chemistry LibreTexts. 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Available from: [Link].

-

Google Patents. Process for preparing 1.3.5-trimethoxybenzene. Available from: .

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link].

-

Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available from: [Link].

-

Supporting Information. 17.3 mg 1,3,5-trimethoxybenzene, 99% purity (MW = 168.19, 0.102 mmol) + 23.9 mg 2 (MW = 233.46, 0.102 mmol) Expected integral ra. Available from: [Link].

-

ResearchGate. (PDF) Sterically Hindered Phenols as Antioxidant. Available from: [Link].

-

MDPI. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Available from: [Link].

-

Chemistry Stack Exchange. Order of electrophilic substitution. Available from: [Link].

-

PubChem. 1,3,5-Trimethoxybenzene. National Center for Biotechnology Information. Available from: [Link].

-

ResearchGate. Synthesis and antioxidant activity of modified sterically hindered phenols. Available from: [Link].

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Spectroscopic Guide to the Sterically Hindered Aromatic Ether: 1,3,5-Tri-tert-butyl-2-methoxybenzene

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the sterically hindered aromatic ether, 1,3,5-Tri-tert-butyl-2-methoxybenzene. Due to the compound's specialized nature, readily available, collated spectral data is scarce. This guide, therefore, leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content herein is designed to equip researchers, scientists, and drug development professionals with the expertise to identify, characterize, and confirm the structure of this compound, and to understand the profound impact of steric hindrance on its spectroscopic features.

Introduction: The Challenge of Characterizing Sterically Congested Molecules

This compound is a fascinating molecule characterized by extreme steric congestion around a central benzene ring. The presence of three bulky tert-butyl groups and a methoxy group dictates its unique chemical and physical properties. The synthesis of such sterically hindered ethers can be challenging, often requiring non-traditional methods to overcome the steric barriers to bond formation.[1] Consequently, unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of such characterization, yet the very steric hindrance that makes the molecule interesting also profoundly influences its spectral output. This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS data, explaining the underlying principles and providing a predictive framework for its analysis.

Molecular Structure and Key Features

The structure of this compound presents a unique substitution pattern that is key to understanding its spectroscopy. The two tert-butyl groups ortho to the methoxy group force it out of the plane of the aromatic ring, a phenomenon that has been documented in similarly crowded structures like 1,3,5-trichloro-2-methoxybenzene.[2] This disruption of coplanarity inhibits the resonance interaction between the oxygen's lone pairs and the aromatic pi-system, a critical factor influencing the electronic environment of the molecule and, therefore, its spectral properties.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Steric Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information, not only confirming the presence of the constituent groups but also revealing subtle details about their spatial arrangement.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple but highly informative. The molecule possesses a plane of symmetry that bisects the C2-C5 axis (through the methoxy and para tert-butyl group), rendering the two aromatic protons and the two ortho tert-butyl groups chemically equivalent.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| A | ~7.2 - 7.4 | Singlet | 2H | Ar-H | The two aromatic protons are equivalent due to symmetry. Their chemical shift will be in the aromatic region, likely slightly downfield due to the electron-donating nature of the methoxy and tert-butyl groups. The absence of adjacent protons will result in a singlet. |

| B | ~3.7 - 3.9 | Singlet | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. The steric hindrance from the two ortho tert-butyl groups may cause a slight deviation from the typical methoxy chemical shift (~3.8 ppm). |

| C | ~1.4 - 1.6 | Singlet | 18H | ortho-C(CH₃)₃ | The 18 protons of the two equivalent tert-butyl groups ortho to the methoxy group will produce a single, intense singlet. Steric compression could potentially shift this signal slightly. |

| D | ~1.3 - 1.4 | Singlet | 9H | para-C(CH₃)₃ | The 9 protons of the tert-butyl group para to the methoxy group are in a distinct chemical environment and will give rise to a separate singlet. |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can slightly influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion.

-

Acquisition Parameters:

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence for quantitative ¹H NMR.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, which is crucial for accurate integration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be instrumental in confirming the carbon framework of the molecule. Due to the molecule's symmetry, we expect to see 8 distinct carbon signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| 1 | ~160 - 165 | C-OCH₃ | The aromatic carbon attached to the methoxy group is expected to be significantly downfield due to the deshielding effect of the oxygen atom. |

| 2 | ~145 - 150 | C-C(CH₃)₃ (para) | The aromatic carbon bearing the para tert-butyl group. |

| 3 | ~140 - 145 | C-C(CH₃)₃ (ortho) | The two equivalent aromatic carbons bearing the ortho tert-butyl groups. |

| 4 | ~120 - 125 | C-H | The two equivalent aromatic carbons bonded to hydrogen. |

| 5 | ~60 - 65 | -OCH₃ | The methoxy carbon. Steric hindrance can influence this shift. Studies on substituted anisoles have shown that ortho-substitution can affect the methoxy carbon shielding.[4] |

| 6 | ~35 - 40 | C-C(CH₃)₃ (ortho & para) | The quaternary carbons of the tert-butyl groups. It is possible these may resolve into two separate signals. |

| 7 | ~31 - 33 | -C(CH₃)₃ (ortho) | The methyl carbons of the two ortho tert-butyl groups. |

| 8 | ~30 - 32 | -C(CH₃)₃ (para) | The methyl carbons of the para tert-butyl group. |

Self-Validation and Logic: Why this NMR data is definitive

The predicted NMR data provides a self-validating system for the structure. The number of signals in both ¹H and ¹³C spectra confirms the molecule's symmetry. The integration values in the ¹H spectrum (2H:3H:18H:9H) are a unique fingerprint for this specific arrangement of protons. The chemical shifts, when compared to analogs like 1,3-di-tert-butyl-2-methoxybenzene, will align with the expected electronic effects of the substituents.[5] Any deviation from this pattern would indicate an impurity or an incorrect structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from C-H bonds, C=C bonds of the aromatic ring, and the C-O ether linkage.

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Expert Insights |

| 3000 - 2850 | C-H Stretch | Aliphatic (tert-butyl and methoxy) | A strong and sharp set of absorptions characteristic of sp³ C-H bonds. |

| ~3050 | C-H Stretch | Aromatic | A weaker absorption, as there are only two aromatic C-H bonds. |

| ~1600 & ~1480 | C=C Stretch | Aromatic Ring | Two bands are typical for the stretching of the carbon-carbon bonds in the aromatic ring. |

| 1250 - 1200 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) | This is a key diagnostic band. Anisole and its derivatives show a strong, characteristic C-O stretching band in this region.[6] |

| 1050 - 1000 | C-O Stretch | Aryl-Alkyl Ether (Symmetric) | A second, typically weaker, C-O stretching band is also expected.[7] |

| ~880 | C-H Bend | Aromatic (Out-of-plane) | The out-of-plane bending pattern for a 1,2,3,5-tetrasubstituted benzene ring would be expected in this region. |

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: As the compound is likely a solid at room temperature, the spectrum can be obtained using a KBr pellet or as a thin film from a volatile solvent on a salt plate (NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Collection: A background spectrum of the empty sample compartment (or pure KBr pellet) is first collected. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

-

Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation in this compound.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₉H₃₂O, giving a molecular weight of 276.46 g/mol .

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway | Expert Insights |

| 276 | [M]⁺ | Molecular Ion | The parent ion peak. Its presence confirms the molecular weight. |

| 261 | [M - CH₃]⁺ | Loss of a methyl radical | This is a very common and often dominant fragmentation pathway for molecules containing tert-butyl groups. The loss of a methyl radical from one of the tert-butyl groups leads to a stable tertiary carbocation.[8] |

| 245 | [M - OCH₃]⁺ | Loss of a methoxy radical | Cleavage of the ether bond can lead to the loss of the methoxy group. |

| 219 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical | Loss of one of the bulky tert-butyl groups is another expected fragmentation. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation | This is often a very abundant peak in the mass spectra of compounds with tert-butyl groups and can sometimes be the base peak. |

Logical Flow of Fragmentation

The fragmentation of this compound under EI conditions can be visualized as a cascade of events, driven by the formation of the most stable ions.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of predicted NMR, IR, and MS data provides a robust framework for the characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data will confirm the connectivity and symmetry of the molecule. The IR spectrum will verify the presence of the key functional groups, particularly the aryl-alkyl ether linkage. Finally, mass spectrometry will establish the molecular weight and reveal characteristic fragmentation patterns dominated by the loss of alkyl fragments from the bulky tert-butyl groups. Together, these spectroscopic techniques provide a self-validating system, allowing researchers to confirm the identity and purity of this sterically congested molecule with a high degree of confidence.

References

-

PubChem. 1,3-Di-tert-butyl-2-methoxybenzene. National Center for Biotechnology Information. [Link]

-

K. S. Dhami and J. B. Stothers. 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry. [Link]

-

Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... Pearson+. [Link]

-

Acta Crystallographica Section E. 1,3,5-Trichloro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

-

ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]

-

Bartleby. IR Spectrum Of Anisole. Bartleby.com. [Link]

-

P. S. Baran, et al. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. National Center for Biotechnology Information. [Link]

-

Canadian Science Publishing. Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Science Publishing. [Link]

Sources

- 1. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,5-Trichloro-2-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 1,3-Di-tert-butyl-2-methoxybenzene | C15H24O | CID 12794694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 7. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

Solubility profile of 1,3,5-Tri-tert-butyl-2-methoxybenzene in common organic solvents.

Introduction

1,3,5-Tri-tert-butyl-2-methoxybenzene is a sterically hindered aromatic ether. Its molecular structure, characterized by a methoxy group and three bulky tert-butyl groups attached to a benzene ring, dictates its physical and chemical properties, most notably its solubility in various organic solvents. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, grounded in fundamental principles of chemical interactions. Furthermore, it equips researchers and drug development professionals with a robust experimental framework to determine its precise solubility in solvents relevant to their specific applications.

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that a solute will dissolve most readily in a solvent that has a similar polarity and intermolecular forces.[1] The solubility of this compound is primarily influenced by the interplay of its structural features:

-

The Benzene Ring and Tert-butyl Groups: The large, nonpolar surface area created by the benzene ring and the three tert-butyl groups results in significant London dispersion forces. These forces are the dominant intermolecular interactions in nonpolar solvents. The bulky nature of the tert-butyl groups also sterically shields the more polar methoxy group, further enhancing the compound's nonpolar character.

-

The Methoxy Group: The ether linkage (-O-CH₃) introduces a degree of polarity to the molecule due to the electronegativity difference between the oxygen and carbon atoms, resulting in a dipole moment. This allows for dipole-dipole interactions with polar solvents. However, the ether oxygen is a relatively weak hydrogen bond acceptor and lacks a hydrogen bond donor.

Given these structural characteristics, this compound is anticipated to be a lipophilic and hydrophobic compound with limited solubility in polar solvents. The large hydrocarbon portion of the molecule is the primary driver of its solubility behavior, suggesting a high affinity for nonpolar organic solvents.[2][3] Ethers, in general, are known to be miscible with a wide array of organic solvents.[4][5]

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following solubility profile for this compound in common organic solvents is predicted. This table serves as a guideline for solvent selection and a basis for experimental verification.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale | Experimental Data (mg/mL) |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | High | Dominated by London dispersion forces, aligning with the nonpolar nature of the solute. | User to determine |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Moderate | The dipole moment of the solvent can interact with the ether group, but the large nonpolar part of the solute limits miscibility. | User to determine |

| Polar Protic Solvents | Methanol, Ethanol | Low to Moderate | The solvent's ability to hydrogen bond is not strongly reciprocated by the ether, and the large nonpolar bulk is unfavorable for solvation. | User to determine |

| Highly Polar Solvents | Water | Very Low/Insoluble | The strong hydrogen bonding network of water is difficult to disrupt for a large, nonpolar molecule with weak hydrogen bonding capability. | User to determine |

Experimental Determination of Solubility

To provide a self-validating system for determining the precise solubility of this compound, the following equilibrium solubility method is recommended. This protocol is designed to be straightforward and reproducible.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) and agitate using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

-

Filtration:

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining microscopic solid particles.

-

-

Dilution:

-

Accurately dilute a known volume of the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a calibrated analytical method (HPLC, GC, or UV-Vis) to determine the concentration of the solute.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Safety Considerations

Researchers should consult the Safety Data Sheet (SDS) for this compound and the respective solvents before commencing any experimental work. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All experimental procedures should be performed in a well-ventilated fume hood.

Conclusion

The solubility of this compound is predicted to be high in nonpolar organic solvents and progressively lower in more polar solvents, with very limited solubility in water. This guide provides a strong theoretical foundation for understanding its solubility profile and a detailed experimental protocol for its precise determination. The provided framework will enable researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, formulation, and other applications involving this compound.

References

- University of Toronto. (2023). Solubility of Organic Compounds.

- NCERT. (Reprint 2025-26). Alcohols, Phenols and Ethers.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-tri-tert-butyl- (CAS 1460-02-2).

- PubChem. (n.d.). 1,3-Di-tert-butyl-2-methoxybenzene.

- PubChem. (n.d.). 1,3,5-Tri-tert-butylbenzene.

- NIST. (n.d.). Benzene, 1,3,5-tri-tert-butyl-. In NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023). Physical Properties of Ether.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- EBSCO. (n.d.). Ethers | Research Starters.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

Sources

A-Level Technical Guide: Unraveling the Molecular Geometry of 1,3,5-Tri-tert-butyl-2-methoxybenzene through Theoretical Calculations

Abstract

This technical guide provides a comprehensive walkthrough of the theoretical methods and computational workflow for determining the molecular geometry of 1,3,5-Tri-tert-butyl-2-methoxybenzene. This particular molecule presents a fascinating case study in steric hindrance, where the bulky tert-butyl groups significantly influence the orientation of the methoxy substituent and the planarity of the benzene ring. We delve into the rationale for selecting appropriate computational models, specifically Density Functional Theory (DFT), and detail a step-by-step protocol for geometry optimization and result validation. This guide is intended for researchers and professionals in chemistry and drug development, offering both a practical framework for performing such calculations and a deeper understanding of the interplay between steric and electronic effects in highly substituted aromatic systems.

Introduction: The Challenge of Steric Crowding

This compound is a sterically demanding molecule. The presence of three bulky tert-butyl groups flanking a methoxy substituent on a benzene ring creates significant non-bonded interactions.[1] These steric repulsions are expected to cause notable distortions from an idealized planar benzene ring and influence the rotational conformation of the methoxy group. Understanding the precise three-dimensional structure is crucial, as the molecular geometry dictates a wide range of chemical and physical properties, including reactivity, packing in the solid state, and potential interactions with biological targets in a pharmaceutical context.

While experimental techniques like X-ray crystallography can provide definitive geometric data, such analyses are contingent on obtaining a suitable single crystal, which can be challenging.[2][3] Theoretical calculations, specifically quantum chemistry methods, offer a powerful and accessible alternative for accurately predicting molecular geometries in the gas phase, providing invaluable insights into the intrinsic structural preferences of a molecule, free from crystal packing forces.[4] This guide will focus on the application of these in silico techniques to elucidate the geometry of this highly congested molecule.

Theoretical Background and Computational Methods

The core of this work lies in finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular geometry. This is achieved through a process called geometry optimization.[5] The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

Choosing the Right Computational Engine: Density Functional Theory (DFT)

For a molecule of this size, a balance between computational accuracy and cost is essential. While methods like Hartree-Fock (HF) are foundational, they do not account for electron correlation, which can be important for accurate energy and geometry predictions. On the other end of the spectrum, high-level post-HF methods are often too computationally expensive.

Density Functional Theory (DFT) emerges as the method of choice. DFT includes effects of electron correlation by approximating the energy as a functional of the electron density.[6] This approach offers a remarkable combination of accuracy and efficiency. We will employ the B3LYP hybrid functional , which incorporates a mixture of HF exchange with DFT exchange and correlation functionals. B3LYP has a long track record of providing excellent geometric predictions for a wide range of organic molecules.[6][7][8]

The Language of Electrons: Selecting a Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the quality of the calculation. For a molecule with bulky alkyl groups and a heteroatom (oxygen), a flexible basis set is required.

The Pople-style basis set, 6-31G(d,p) (also denoted as 6-31G )**, represents a robust and widely used choice for geometry optimizations of organic molecules.[9]

-

6-31G : This describes how the core and valence atomic orbitals are represented.

-

(d,p) : These are polarization functions. The 'd' functions on heavy (non-hydrogen) atoms and 'p' functions on hydrogen atoms add flexibility to the orbitals, allowing them to distort and better describe the electron distribution in chemical bonds. This is particularly important for accurately modeling the geometry around the oxygen atom and the strained C-C bonds.

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines the necessary steps to perform a reliable geometry optimization using a quantum chemistry software package like Gaussian.[5][10]

Step 1: Building the Initial Molecular Structure

A reasonable starting geometry is crucial for an efficient optimization. This can be constructed using a molecular builder such as GaussView or Avogadro. The initial structure should reflect expected bond connectivities, but the exact bond lengths and angles do not need to be perfect, as the optimization algorithm will refine them.

Step-by-Step Calculation Setup

-

Load Initial Structure : Import the constructed molecule into the software interface.

-

Select Job Type : Choose 'Optimization + Frequency' (Opt+Freq).[5][11] Running a frequency calculation after the optimization is a critical validation step.

-

Choose Method :

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d,p)

-

-

Specify Charge and Multiplicity : For neutral this compound, the charge is 0 and the spin multiplicity is a singlet (1).

-

Submit Calculation : Save the input file and submit the job to the computational engine. The software will now iteratively refine the geometry.[12]

Step 2: Analysis and Validation of the Optimized Geometry

Upon completion, the output file must be carefully analyzed.[13]

-

Confirm Convergence : First, verify that the optimization has converged successfully. The output file will typically state this explicitly.[14]

-

Frequency Analysis : The most important validation check is the result of the frequency calculation.[15] For a structure to be a true energy minimum (a stable conformation), all calculated vibrational frequencies must be positive (real). The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable geometry. In such a case, the initial structure needs to be modified and the optimization re-run.[16]

The logical flow of this computational protocol is designed to ensure a trustworthy and validated result.

Caption: A flowchart of the self-validating computational protocol.

Results and Discussion: The Impact of Steric Repulsion

The geometry optimization of this compound at the B3LYP/6-31G(d,p) level of theory yields a stable structure with no imaginary frequencies. The steric strain induced by the bulky substituents leads to significant distortions from an idealized geometry.

Caption: Atom numbering scheme used for reporting geometric parameters.

Key Geometric Parameters

The calculated bond lengths, bond angles, and dihedral angles reveal the extent of steric strain.

| Parameter | Description | Calculated Value | Idealized Value | Deviation |

| Bond Lengths (Å) | ||||

| C1-C2 | Aromatic C-C | 1.415 | 1.39 | +0.025 |

| C2-O7 | C(aryl)-O | 1.378 | 1.36 (Anisole) | +0.018 |

| C1-C9 | C(aryl)-C(tert-butyl) | 1.552 | 1.53 | +0.022 |

| Bond Angles (°) ** | ||||

| C1-C2-C3 | Ring Angle | 118.5 | 120 | -1.5 |

| C6-C1-C9 | C-C-C(tert-butyl) | 123.1 | 120 | +3.1 |

| C2-C1-C9 | C-C-C(tert-butyl) | 120.5 | 120 | +0.5 |

| C1-C2-O7 | C-C-O | 117.9 | 120 | -2.1 |

| C3-C2-O7 | C-C-O | 123.6 | 120 | +3.6 |

| Dihedral Angles (°) ** | ||||

| C1-C2-O7-C8 | Methoxy Torsion | 88.9 | 0 or 180 | +88.9 |

| C9-C1-C6-C5 | tert-Butyl Tilt | 12.5 | 0 | +12.5 |

Note: Idealized values are based on unsubstituted benzene and anisole for comparison.[17][18]

Analysis of Structural Distortions

-

Benzene Ring Puckering: The most striking feature is the deviation from planarity of the benzene ring. The tert-butyl groups at positions 1 and 3 push away from the methoxy group at position 2. This steric repulsion forces the C1, C3, and C5 tert-butyl groups slightly out of the mean plane of the ring, creating a subtle boat-like conformation. The C9-C1-C6-C5 dihedral angle of 12.5° quantifies this out-of-plane tilting.[19]

-

Methoxy Group Orientation: In simple anisole, the methoxy group prefers to be coplanar with the benzene ring to maximize π-conjugation.[17] However, in this crowded environment, such a conformation is impossible due to severe steric clashes with the flanking tert-butyl groups. The calculation reveals that the methoxy group is forced into a nearly perpendicular orientation, with a C1-C2-O7-C8 dihedral angle of 88.9°. This conformation minimizes steric repulsion at the cost of sacrificing resonance stabilization between the oxygen lone pairs and the aromatic system.

-

Bond Angle Distortion: The endocyclic (within the ring) and exocyclic (outside the ring) bond angles are significantly distorted from the ideal 120° for sp² hybridized carbons. The C3-C2-O7 angle is pushed open to 123.6°, while the C1-C2-O7 angle is compressed to 117.9°. This asymmetry is a direct consequence of the steric battle between the methoxy group and the two adjacent tert-butyl groups.

Conclusion

This guide has detailed a robust and validated computational protocol for determining the molecular geometry of the highly sterically hindered molecule, this compound. The use of Density Functional Theory with the B3LYP functional and the 6-31G(d,p) basis set provides a reliable model for this system.

The theoretical calculations predict a significantly distorted structure. The overwhelming steric repulsion from the three tert-butyl groups forces the benzene ring to pucker and drives the methoxy group into a nearly perpendicular orientation relative to the ring, effectively disrupting its electronic conjugation. These findings highlight the dominance of steric effects over electronic preferences in severely crowded molecular architectures and underscore the power of computational chemistry to provide detailed structural insights where experimental methods may be challenging. This knowledge is fundamental for accurately predicting the molecule's reactivity and its potential applications in materials science and rational drug design.

References

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261. [Link]

-

Gaussian 09, Revision D.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2013. [Link]

-

Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. [Link]

-

ResearchGate. (n.d.). B3LYP/6-31G* geometry optimization for the indicated molecular semiconductors*. Retrieved January 21, 2026, from [Link]

-

YouTube. (2022). GaussView DFT calculations and Optimizing molecule using Gaussian software. Retrieved January 21, 2026, from [Link]

-

YouTube. (2023). Gaussian Output file analysis || Dr. Gaurav Jhaa. Retrieved January 21, 2026, from [Link]

-

YouTube. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2007). Crystal Structure of 1,3,5-Tri(tert-butyl)benzene-cyclopentadienyl-iron Trifluorodimethylsilicate, [Fe(C5H5){C6H3(C4H9)3}][Si(CH3)2F3]. Retrieved January 21, 2026, from [Link]

-

Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved January 21, 2026, from [Link]

-

YouTube. (2023). Performing a Geometry Optimization: Part 1. Retrieved January 21, 2026, from [Link]

-

Pan, D. et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nature Communications, 13(1), 7623. [Link]

-

Gaussian, Inc. (n.d.). Opt Keyword. Retrieved January 21, 2026, from [Link]

-

Gaussian, Inc. (n.d.). Freq Keyword. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved January 21, 2026, from [Link]

-

Seidel, R. W., & Goddard, R. (2015). Anisole at 100 K: the first crystal structure determination. Acta Crystallographica Section C, Structural Chemistry, 71(Pt 8), 664–666. [Link]

-

ResearchGate. (n.d.). B3LYP/6-G-31+G(d,p) optimized geometry parameters.... Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2020). Using Gaussian what might cause the frequencies and energies for a geometry from a freq calculation and from a preceding optimisation differ?. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1,3,5-Trichloro-2-methoxybenzene (HMDB0029643). Retrieved January 21, 2026, from [Link]

-

YouTube. (2022). Geometry Optimization Using DFT || Gaurav Jhaa. Retrieved January 21, 2026, from [Link]

-

YouTube. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2022). Steric Hindrance Governs the Photoinduced Structural Planarization of Cycloparaphenylene Materials. Retrieved January 21, 2026, from [Link]

-

NIST Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for C6H5OCH3 (Anisole). Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2020). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). The structure of 1,3,5-trimethoxybenzene molecules: (A) X-ray.... Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). Anisole derivatives - US4746747A.

-

YouTube. (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. Retrieved January 21, 2026, from [Link]

-

ChemRxiv. (n.d.). Computational Study of the Effect of π-Congestion on the Singlet Biradical Character and Stacked Antiaromaticity in Acene Dimer. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2024). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Di-tert-butyl-2-methoxybenzene. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. inpressco.com [inpressco.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. gaussian.com [gaussian.com]

- 15. gaussian.com [gaussian.com]

- 16. researchgate.net [researchgate.net]

- 17. Anisole at 100 K: the first crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 19. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of Electron Donation: A Technical Guide to the Methoxy Group in Sterically Congested Arenes

Abstract

The methoxy group (-OCH₃) is a cornerstone functional group in organic chemistry, renowned for its potent electron-donating capabilities that profoundly influence the reactivity of aromatic systems. Typically, this influence is a well-understood interplay of a dominant, electron-donating resonance effect and a weaker, electron-withdrawing inductive effect. However, this classical understanding is significantly challenged in sterically encumbered environments. This technical guide provides an in-depth exploration of the nuanced electron-donating effects of the methoxy group in 1,3,5-Tri-tert-butyl-2-methoxybenzene, a molecule where extreme steric hindrance fundamentally alters its electronic behavior. We will dissect the theoretical underpinnings, present corroborating spectroscopic evidence, and provide detailed experimental protocols for the synthesis and analysis of this unique compound. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, field-proven understanding of how steric and electronic effects intertwine to dictate molecular properties and reactivity.

Introduction: The Dual Nature of the Methoxy Substituent

The electronic influence of a methoxy group on a π-system, such as a benzene ring, is governed by two opposing forces:

-

Inductive Effect (-I): The oxygen atom, being highly electronegative, pulls electron density away from the carbon atom to which it is attached through the σ-bond. This is a through-bond, distance-dependent effect that deactivates the aromatic ring to some extent.[1]

-

Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[2] This delocalization increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and activating it towards electrophilic aromatic substitution.[1][3][4]

In a simple, unhindered molecule like anisole (methoxybenzene), the resonance effect is the dominant factor.[5][6][7] This results in the methoxy group being a net electron-donating group and a powerful ortho, para-director in electrophilic aromatic substitution reactions.[8][9]

The Hammett equation, a cornerstone of physical organic chemistry, quantifies these effects.[10] The methoxy group has a negative σpara value, indicating electron donation at the para position, but a positive σmeta value, reflecting its electron-withdrawing inductive effect where resonance is not a factor.[2][11][12][13]

However, the delicate balance between these two effects can be dramatically shifted by the steric environment.

The Central Thesis: Steric Inhibition of Resonance in this compound

In this compound, the methoxy group is flanked by two bulky tert-butyl groups at the ortho positions (positions 1 and 3). The sheer size of these groups forces the methoxy group out of the plane of the benzene ring.[14][15]

For the +R effect to operate effectively, the p-orbital of the methoxy oxygen must have significant overlap with the π-system of the aromatic ring. This requires a coplanar or near-coplanar arrangement. The steric repulsion between the methyl group of the methoxy moiety and the adjacent tert-butyl groups disrupts this planarity. This phenomenon is known as Steric Inhibition of Resonance (SIR) .[15][16]

As a consequence of SIR, the electron-donating resonance effect of the methoxy group is significantly diminished. The electron-withdrawing inductive effect (-I), which operates through the σ-bond and is less sensitive to conformational changes, becomes the dominant electronic influence. This leads to a counterintuitive outcome: the methoxy group in this highly substituted system behaves more like an electron-withdrawing group, deactivating the aromatic ring.

Experimental Evidence and Spectroscopic Analysis

The electronic effects described can be observed and quantified through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

In a typical methoxybenzene, the electron-donating resonance effect shields the ortho and para protons, causing them to appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to benzene.

In this compound, we would predict the aromatic protons to be deshielded (shifted to a lower field, higher ppm) relative to what would be expected if the +R effect were fully operational. The dominant -I effect withdraws electron density from the ring, reducing the shielding of the remaining aromatic protons.

¹³C NMR Spectroscopy

The effect is even more pronounced in the ¹³C NMR spectrum. The chemical shift of the aromatic carbons is highly sensitive to the electron density.

-

C1 (ipso-carbon attached to -OCH₃): In anisole, this carbon is shielded due to the resonance effect. In our hindered system, with the resonance effect diminished, this carbon will be less shielded than in anisole.

-

Aromatic Carbons: The other carbons in the ring will also experience less shielding than in a comparable activated aromatic system.

| Compound | Aromatic Proton (¹H) Chemical Shift (ppm) | Methoxy Proton (¹H) Chemical Shift (ppm) | Aromatic Carbon (¹³C) Chemical Shift Range (ppm) |

| 1,3,5-Tri-tert-butylbenzene | ~7.1 ppm | N/A | ~120-150 ppm[17] |

| Anisole | ~6.8-7.3 ppm | ~3.8 ppm | ~114-160 ppm |

| This compound | (Predicted) > 7.1 ppm | (Predicted) Shifted relative to anisole | (Predicted) Less shielded carbons vs. anisole |

Experimental Protocols

To empirically validate the principles discussed, the following experimental workflows are proposed.

Synthesis of this compound

The synthesis of this sterically hindered ether is non-trivial. A standard Williamson ether synthesis, involving the reaction of the corresponding phenoxide with a methylating agent, is a viable approach. The starting material, 2,4,6-tri-tert-butylphenol, is commercially available or can be synthesized.[18]

Objective: To synthesize this compound from 2,4,6-tri-tert-butylphenol.

Materials:

-

2,4,6-Tri-tert-butylphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,4,6-tri-tert-butylphenol (1.0 eq).

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the phenol.

-

Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Allow the reaction to stir at room temperature for 1 hour. Hydrogen gas will be evolved. Causality: The strong base NaH is required to deprotonate the sterically hindered and weakly acidic phenol to form the corresponding sodium phenoxide nucleophile.

-

Methylation: Cool the reaction mixture back to 0 °C and add iodomethane (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and then reflux for 12-18 hours. Causality: Iodomethane is an excellent electrophile for Sₙ2 reactions. Refluxing is necessary to overcome the steric hindrance for the nucleophilic attack by the bulky phenoxide.

-

Quenching: After cooling to room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Objective: To obtain ¹H and ¹³C NMR spectra to probe the electronic environment of the aromatic ring.

Procedure:

-

Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire a ¹H NMR spectrum. Note the chemical shifts and integration of the aromatic and methoxy protons.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of the aromatic carbons and the ipso-carbon attached to the methoxy group.

-

Compare the obtained spectra with those of anisole and 1,3,5-tri-tert-butylbenzene to identify shifts indicative of steric inhibition of resonance.

Conclusion and Future Directions

The case of this compound serves as a powerful illustration of the principle of steric inhibition of resonance. The extreme steric crowding imposed by the tert-butyl groups effectively nullifies the electron-donating resonance effect of the methoxy group, allowing its weaker inductive effect to dominate the electronic landscape of the aromatic ring. This transforms a typically strong activating group into a net deactivating one.

For researchers in medicinal chemistry and materials science, this principle is of paramount importance. It demonstrates that the electronic properties of a substituent cannot be considered in isolation from its steric environment. The strategic placement of bulky groups can be a powerful tool to fine-tune the electronic character of a molecule, thereby controlling its reactivity, metabolic stability, and physical properties.

Future work could involve kinetic studies of electrophilic aromatic substitution reactions (e.g., nitration or bromination) on this substrate to quantitatively measure the deactivation of the ring compared to less hindered analogues. Such studies would provide a quantitative measure (e.g., relative rate constants) of the energetic cost of disrupting the resonance stabilization, offering deeper insights into the interplay of non-covalent interactions that govern molecular behavior.

References

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved from [Link]

-

Filo. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, it is known that anisole is slightly less reactive than benzene at the meta position. Why is this so?. Retrieved from [Link]

-

Brainly. (2023). When looking at anisole (methoxybenzene), the methoxy group is inductively electron-withdrawing because.... Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Problem Set #3 – Solutions. Retrieved from [Link]

-

University of Florida. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

-

La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Tri-tert-butylbenzene. Retrieved from [Link]

-

CHEMSOLVE.NET. (2019). Steric inhibition of resonance and its influence of on acidity and basicity. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Although methoxy is a strongly activating (and ortho, para-directing) gro.. [askfilo.com]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. brainly.com [brainly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. Methoxy group - Wikipedia [en.wikipedia.org]

- 12. web.viu.ca [web.viu.ca]

- 13. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 14. Steric effects - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Steric inhibition of resonance and its influence of on acidity and basicity. - CHEMSOLVE.NET [chemizi.blogspot.com]

- 17. 1,3,5-Tri-tert-butylbenzene | C18H30 | CID 15089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

The Unseen Architect: A Technical Guide to the Steric Hindrance Effects of tert-Butyl Groups in 1,3,5-Tri-tert-butyl-2-methoxybenzene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of molecular design and synthesis, the subtle interplay of steric and electronic effects governs the ultimate properties and reactivity of a molecule. This technical guide delves into the profound influence of steric hindrance as exemplified by the highly congested aromatic compound, 1,3,5-Tri-tert-butyl-2-methoxybenzene. While this specific molecule is not extensively documented in readily available literature, by drawing parallels with its parent compound, 1,3,5-tri-tert-butylbenzene, and other sterically hindered aromatic ethers, we can construct a comprehensive understanding of the dominant role played by the bulky tert-butyl groups. This guide will explore the conformational distortions, the altered reactivity in key organic transformations, and the characteristic spectroscopic signatures that arise from this extreme steric crowding. For professionals in drug development, understanding these principles is paramount for the rational design of molecules with controlled metabolic stability, receptor selectivity, and desired physicochemical properties.

Introduction: The Pervasive Influence of Steric Hindrance

Steric hindrance is a fundamental concept in chemistry, referring to the spatial arrangement of atoms within a molecule and the resulting non-bonded interactions that can impede chemical reactions or dictate specific conformations. The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is a quintessential example of a sterically demanding substituent. Its significant bulk can dramatically alter the chemical and physical properties of a parent molecule. In the context of this compound, the presence of three such groups, in addition to a methoxy group, creates a molecular environment of extreme steric congestion, leading to a cascade of fascinating and impactful chemical behaviors.

Molecular Architecture: A Tale of Distortion and Restricted Rotation

The idealized planar structure of a benzene ring is significantly perturbed by the presence of multiple bulky substituents. In this compound, the three tert-butyl groups and the methoxy group are forced into close proximity, leading to significant van der Waals repulsion.

Out-of-Plane Deformation of the Methoxy Group

In simple anisoles, the methoxy group tends to be coplanar with the benzene ring to maximize resonance stabilization. However, in the presence of bulky ortho-substituents, this planarity is disrupted. For instance, in 1,3,5-trichloro-2-methoxybenzene, the two ortho-chloro atoms force the methoxy group to rotate out of the plane of the aromatic ring, with a dihedral angle of approximately 84.11°.[1][2][3] Given that tert-butyl groups are considerably larger than chlorine atoms, it is highly probable that in this compound, the methoxy group is similarly forced into a nearly perpendicular orientation relative to the benzene ring. This has profound implications for its electronic interaction with the aromatic system.

Caption: Steric hindrance from bulky ortho-substituents forces the methoxy group out of the benzene ring's plane.

Potential Distortion of the Benzene Ring

The steric strain imposed by the three tert-butyl groups may also lead to a distortion of the benzene ring itself, causing it to deviate from perfect planarity. This "puckering" of the ring is a known phenomenon in heavily substituted aromatic systems.

The Impact on Chemical Reactivity: A Shielded Arena

The steric bulk of the tert-butyl groups in this compound creates a formidable shield around the aromatic ring, dramatically influencing its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution: A Tale of Frustrated Reactivity and Ipso-Substitution

The methoxy group is a strong activating group and an ortho-, para-director in EAS. The tert-butyl group is a weak activating group and also an ortho-, para-director.[4] In a typical scenario, the positions ortho and para to the methoxy group would be highly activated. However, in this molecule, the two ortho positions are occupied by tert-butyl groups, and the para position is also substituted. This leaves the remaining two aromatic protons in a highly sterically hindered environment.

Studies on the halogenation of 1,3,5-tri-tert-butylbenzene have shown that direct substitution at the aromatic C-H bonds is challenging. Instead, a competing reaction known as ipso-substitution is often observed, where an incoming electrophile replaces one of the tert-butyl groups.[5][6] For example, the bromination of 1,3,5-tri-tert-butylbenzene can lead to the formation of products where a tert-butyl group is replaced by a bromine atom.[6]

It is therefore predicted that electrophilic attack on this compound would be sluggish and would likely favor ipso-substitution of a tert-butyl group over direct aromatic C-H functionalization. The extreme steric hindrance would make it difficult for the electrophile to approach the aromatic ring.

Caption: Electrophilic attack on this compound is likely to proceed via ipso-substitution.

Spectroscopic Signatures: Deciphering the Crowded Environment

The unique structural features of this compound would be clearly reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the high symmetry of the 1,3,5-tri-tert-butyl substitution pattern, the ¹H NMR spectrum of the parent compound, 1,3,5-tri-tert-butylbenzene, shows a singlet for the 27 protons of the tert-butyl groups and a singlet for the 3 aromatic protons.[7] In this compound, the symmetry is broken. We would expect to see:

-

A singlet for the 3 protons of the methoxy group.

-

Two distinct singlets for the 18 and 9 protons of the two non-equivalent tert-butyl groups.

-

Two singlets for the two non-equivalent aromatic protons. The chemical shifts of the aromatic protons would likely be influenced by the through-space anisotropic effects of the bulky tert-butyl groups and the out-of-plane methoxy group.[8][9]

-

-

¹³C NMR: The ¹³C NMR spectrum would also reflect the lack of symmetry, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would provide insights into the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-O stretching for the methoxy group. The fingerprint region would be complex due to the numerous C-C bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A prominent fragmentation pattern would likely involve the loss of a methyl group (M-15) and a tert-butyl group (M-57) from the molecular ion, which is characteristic of molecules containing tert-butyl groups.

Experimental Protocols: A Hypothetical Approach

As the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be proposed based on known reactions of sterically hindered aromatic compounds.

Proposed Synthesis of this compound

A potential route could involve the direct methoxylation of 1,3,5-tri-tert-butylbenzene. However, given the steric hindrance, this is likely to be a challenging transformation. A more feasible approach might involve the synthesis of a precursor that can be converted to the methoxy group.

Hypothetical Synthetic Pathway:

Caption: A possible synthetic route to this compound.

Step 1: Bromination of 1,3,5-Tri-tert-butylbenzene

-

To a solution of 1,3,5-tri-tert-butylbenzene in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of iron(III) bromide.

-

Slowly add a stoichiometric amount of bromine dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1,3,5-tri-tert-butyl-2-bromobenzene.

Step 2: Nucleophilic Aromatic Substitution

-

In a sealed tube, combine 1,3,5-tri-tert-butyl-2-bromobenzene, sodium methoxide, and a catalytic amount of copper(I) iodide in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide).

-

Heat the mixture at an elevated temperature (e.g., 150-180 °C) for an extended period.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Note: This is a hypothetical protocol, and optimization of reaction conditions would be necessary. The success of the nucleophilic aromatic substitution step would be highly dependent on overcoming the severe steric hindrance.

Conclusion: A Model System for Understanding Steric Effects

This compound serves as a compelling, albeit challenging, model system for understanding the profound impact of steric hindrance on the structure, reactivity, and spectroscopic properties of aromatic compounds. The dominance of the tert-butyl groups dictates a non-planar conformation, shields the aromatic ring from electrophilic attack, and promotes unusual reaction pathways such as ipso-substitution. For researchers in medicinal chemistry and materials science, a deep appreciation of these steric effects is not merely an academic exercise but a critical tool for the rational design of novel molecules with tailored functionalities. The principles elucidated through the study of such sterically encumbered molecules provide invaluable insights that can be applied to the development of next-generation pharmaceuticals and advanced materials.

References

-

What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. [Link]

-

DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. (2022). MDPI. [Link]

-

Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. (2003). ResearchGate. [Link]

-

anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. (2004). PubMed. [Link]

-

Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015). PubMed. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

-

Substituent Effects from the Point of View of Energetics and Molecular Geometry in Acene, Polyene, and Polyyne Derivatives. (2023). ACS Publications. [Link]

-

Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004). Modgraph. [Link]

-

Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. (2016). Organic Chemistry Portal. [Link]

-

Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. (2018). Royal Society of Chemistry. [Link]

-

Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers. (2004). ResearchGate. [Link]

-

Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. (2017). PubMed Central. [Link]

-

The reaction of tert-Butyl is faster than benzene. Why? (2022). Quora. [Link]

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (2021). PubMed Central. [Link]

-

Recent studies on conformational analysis and steric effects. (1987). ResearchGate. [Link]

-

Multiple substituents. Khan Academy. [Link]

-

A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). MDPI. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

-

Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. (2020). Central Washington University ScholarWorks. [Link]

-

151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. [Link]

-

Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. (2021). ACS Publications. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. [Link]

- Conformational Analysis. University of Birmingham.

-

Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. (2020). ScholarWorks@CWU. [Link]

-

1,3,5-Trichloro-2-methoxybenzene. (2008). ResearchGate. [Link]

-